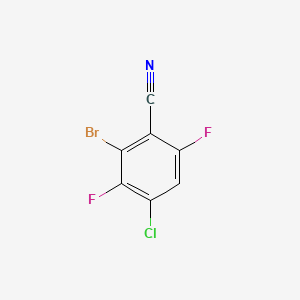
3-Chloro-5-fluorophenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluorophenylzinc bromide is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorophenylzinc bromide can be synthesized through the reaction of 3-chloro-5-fluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. These methods utilize advanced reactors that allow precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluorophenylzinc bromide is extensively used in scientific research due to its ability to form carbon-carbon bonds efficiently. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 3-chloro-5-fluorophenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The molecular targets are typically the palladium catalyst and the aryl or vinyl halide substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorophenylzinc bromide
- 5-Fluorophenylzinc bromide
- 3-Bromo-5-fluorophenylzinc bromide
Uniqueness
3-Chloro-5-fluorophenylzinc bromide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds with only one halogen substituent .
Eigenschaften
Molekularformel |
C6H3BrClFZn |
|---|---|
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
bromozinc(1+);1-chloro-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WGFQSICUENIYPW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=[C-]C=C(C=C1F)Cl.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)

![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)


![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)




